(2Z)-3-(2-chlorobenzyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including chlorophenyl, ethoxyphenyl, and methoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the various substituents. Common reagents used in these reactions include chlorophenylmethyl chloride, ethoxyphenylamine, and methoxyphenyl isocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Semiconductor Materials: Compounds with similar structural features used in electronic applications.
Uniqueness
(2E)-3-[(2-CHLOROPHENYL)METHYL]-N-(3-ETHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE stands out due to its unique combination of functional groups and the presence of a thiazinane ring
Properties
Molecular Formula |
C27H26ClN3O4S |
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Molecular Weight |
524.0 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(3-ethoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26ClN3O4S/c1-3-35-22-9-6-8-20(15-22)29-26(33)24-16-25(32)31(17-18-7-4-5-10-23(18)28)27(36-24)30-19-11-13-21(34-2)14-12-19/h4-15,24H,3,16-17H2,1-2H3,(H,29,33) |
InChI Key |
MQKYTSIRVHTJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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